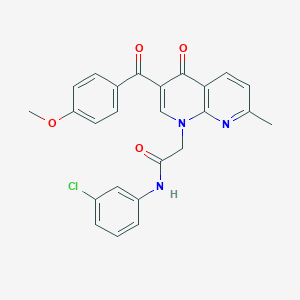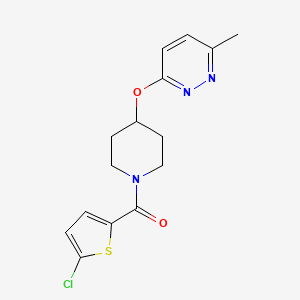
N-(3-chlorophenyl)-2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H20ClN3O4 and its molecular weight is 461.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photovoltaic Efficiency and Ligand-Protein Interactions
Research on benzothiazolinone acetamide analogs, including compounds with chlorophenyl and methoxybenzoyl groups, highlights their potential in photovoltaic applications and ligand-protein interactions. These compounds have been studied for their light harvesting efficiency and non-linear optical activity, suggesting potential use in dye-sensitized solar cells (DSSCs). Moreover, molecular docking studies have been conducted to understand their binding interactions with proteins like Cyclooxygenase 1 (COX1), indicating their relevance in bioactive research and drug design processes (Mary et al., 2020).
Antibacterial Applications
Derivatives of acetamide compounds, specifically those incorporating 1,3,4-oxadiazole and naphthyridin groups, have been synthesized and tested for their antibacterial activity. These studies demonstrate the potential of such compounds to act as effective antibacterial agents, thereby highlighting a critical area of research for the development of new antimicrobial drugs (Ramalingam et al., 2019).
Environmental and Toxicological Research
Research on chloroacetamide herbicides and their metabolism provides insight into environmental and toxicological aspects of related compounds. Studies have focused on how these compounds are metabolized in human and rat liver microsomes, offering valuable information on their environmental impact and potential risks. Such research is crucial for understanding the safety and ecological consequences of widespread chemical use (Coleman et al., 2000).
Structural Studies and Drug Design
Investigations into the structural aspects of similar acetamide derivatives, including their co-crystal formation and salt derivatives, provide foundational knowledge for drug design and development. These studies can help determine the physical and chemical properties of these compounds, which is essential for designing drugs with optimal efficacy and stability (Karmakar et al., 2009).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O4/c1-15-6-11-20-24(32)21(23(31)16-7-9-19(33-2)10-8-16)13-29(25(20)27-15)14-22(30)28-18-5-3-4-17(26)12-18/h3-13H,14H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRKKBUNODGMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)Cl)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol](/img/structure/B2569520.png)

![Methyl 2-[(3-benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2569522.png)

![N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide](/img/structure/B2569524.png)
![Methyl (E)-4-[3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)propylamino]-4-oxobut-2-enoate](/img/structure/B2569525.png)
![Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2569528.png)




![2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B2569538.png)
